molecular formula C11H12N2O2S B2361322 [2-(Ethylthio)-1H-benzimidazol-1-yl]acetic acid CAS No. 312929-73-0

[2-(Ethylthio)-1H-benzimidazol-1-yl]acetic acid

Cat. No.: B2361322
CAS No.: 312929-73-0
M. Wt: 236.29
InChI Key: XKQRRVQMZXKVOH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Ethylthio)-1H-benzimidazol-1-yl]acetic acid typically involves the reaction of benzimidazole derivatives with ethylthioacetic acid. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

[2-(Ethylthio)-1H-benzimidazol-1-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

[2-(Ethylthio)-1H-benzimidazol-1-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [2-(Ethylthio)-1H-benzimidazol-1-yl]acetic acid involves its interaction with specific molecular targets. The ethylthio group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The benzimidazole ring can interact with DNA and other biomolecules, affecting various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the ethylthio group in [2-(Ethylthio)-1H-benzimidazol-1-yl]acetic acid makes it unique compared to other benzimidazole derivatives. This group enhances its reactivity and allows for a broader range of chemical modifications and biological interactions .

Properties

IUPAC Name

2-(2-ethylsulfanylbenzimidazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-2-16-11-12-8-5-3-4-6-9(8)13(11)7-10(14)15/h3-6H,2,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQRRVQMZXKVOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=CC=CC=C2N1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24800980
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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